molecular formula C16H16FNO3S B4240723 2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4240723
M. Wt: 321.4 g/mol
InChI Key: CRKMMZURSONYLX-UHFFFAOYSA-N
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Description

2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is an organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline ring system, with a fluoro and methoxy substituent on the phenyl ring

Preparation Methods

The synthesis of 2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Substitution Reactions: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring, using reagents like halogens or nitro groups.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE include other sulfonyl tetrahydroisoquinolines with different substituents on the phenyl ring. These compounds may have varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of fluoro and methoxy groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c1-21-16-10-14(6-7-15(16)17)22(19,20)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKMMZURSONYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

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